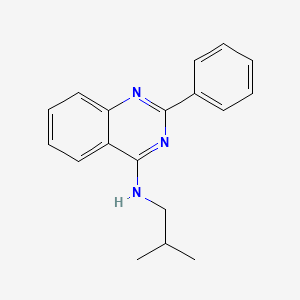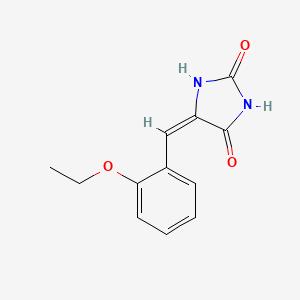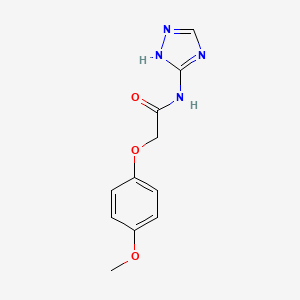![molecular formula C23H22N6O B5609909 4-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5609909.png)
4-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of pyrazole and pyridazine derivatives involves multistep reactions, including cyclocondensation, deprotonation, alkylation, and hydrazinolysis. These processes are designed to yield compounds with specific functional groups that contribute to their biological activity. The synthesis process emphasizes the importance of reaction conditions, such as the concentration of NaOH, reaction temperature, and choice of solvent, which significantly affect the yield and purity of the final product (Xinlin, 2007).
Molecular Structure Analysis
The molecular structure of pyrazole and pyridazine derivatives, including their isomers, is characterized by X-ray crystallography, revealing complex sheet and chain formations through hydrogen bonding. These structures exhibit polarized molecular-electronic configurations, crucial for understanding the compound's reactivity and interaction with biological targets (Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves interactions with various reagents, leading to the formation of diverse derivatives with potential biological activities. These reactions include cyclocondensation with hydrazine hydrate, reaction with alkyl halides, and transformation into fused heterocyclic systems, demonstrating the compounds' versatility in chemical synthesis and the potential for generating a wide range of biological activities (Youssef & Omar, 2007).
Physical Properties Analysis
The physical properties, such as crystallinity, solubility, and melting points, are influenced by the molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals. The detailed analysis of molecular structures through spectroscopic methods, such as FT-IR and NMR, alongside DFT calculations, provides insights into the compounds' stability and reactivity (Kumar et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, potential for forming derivatives, and interactions with biological targets, are crucial for the development of therapeutic agents. Molecular docking studies, combined with spectral and structural investigations, help predict the interaction of these compounds with biological targets, offering a basis for their potential antimicrobial and antiviral activities (Sivakumar et al., 2020).
Direcciones Futuras
The future directions for the study of “4-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide” could include further exploration of its synthesis, structure, reactivity, mechanism of action, and biological activities. Additionally, its potential applications in pharmaceuticals and other fields could be investigated .
Propiedades
IUPAC Name |
4-phenyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c30-23(9-4-8-18-6-2-1-3-7-18)26-20-12-10-19(11-13-20)25-21-14-15-22(28-27-21)29-17-5-16-24-29/h1-3,5-7,10-17H,4,8-9H2,(H,25,27)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLHDVBTVMHGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-fluorobenzoyl)amino]-N-isobutylbenzamide](/img/structure/B5609846.png)
![3-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5609849.png)
![(4aR*,7aS*)-1-ethyl-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5609855.png)

![2-{3-oxo-3-[4-(4-pyridinyl)-1,4-diazepan-1-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5609876.png)
![3-tert-butyl-N'-[1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5609899.png)
![4-[4-(2-fluorophenyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5609916.png)
![N-((3S*,4R*)-4-(5-methyl-2-furyl)-1-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5609921.png)

![N-[4-(dimethylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5609929.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5609942.png)